6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester
Overview
Description
6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester: is a chemical compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a pyrrolidin-1-yl ester group attached to the 6-methyl-nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester typically involves the esterification of 6-Methyl-nicotinic acid with 2,5-dioxo-pyrrolidine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidin-1-yl ester group, potentially converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 6-Methyl-nicotinic acid derivatives with carboxylic acid groups.
Reduction: Formation of alcohol derivatives from the ester group.
Substitution: Introduction of various functional groups at the nicotinic acid moiety.
Scientific Research Applications
Chemistry: 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .
Mechanism of Action
The mechanism of action of 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pyrrolidin-1-yl ester group can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Nicotinic acid esters: These compounds share the nicotinic acid core but differ in the ester group attached.
Pyrrolidin-1-yl esters: Compounds with a pyrrolidin-1-yl ester group but different core structures.
Uniqueness: 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester is unique due to the combination of the 6-methyl-nicotinic acid core and the pyrrolidin-1-yl ester group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-2-3-8(6-12-7)11(16)17-13-9(14)4-5-10(13)15/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWABRXXXSSTRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466191 | |
Record name | 2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648422-42-8 | |
Record name | 2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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